molecular formula C13H9F4NO B1318825 4-(2-Fluorophenoxy)-3-(trifluoromethyl)aniline CAS No. 74338-19-5

4-(2-Fluorophenoxy)-3-(trifluoromethyl)aniline

Cat. No.: B1318825
CAS No.: 74338-19-5
M. Wt: 271.21 g/mol
InChI Key: ISFWLTCIWFREGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Fluorophenoxy)-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C13H9F4NO. This compound is characterized by the presence of a fluorophenoxy group and a trifluoromethyl group attached to an aniline core. It is commonly used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenoxy)-3-(trifluoromethyl)aniline typically involves the reaction of 2-fluorophenol with 3-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenoxy)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-(2-Fluorophenoxy)-3-(trifluoromethyl)aniline is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenoxy)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline
  • 2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline

Uniqueness

4-(2-Fluorophenoxy)-3-(trifluoromethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and interactions are required.

Properties

IUPAC Name

4-(2-fluorophenoxy)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4NO/c14-10-3-1-2-4-12(10)19-11-6-5-8(18)7-9(11)13(15,16)17/h1-7H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFWLTCIWFREGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)N)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401226471
Record name 4-(2-Fluorophenoxy)-3-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401226471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74338-19-5
Record name 4-(2-Fluorophenoxy)-3-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74338-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Fluorophenoxy)-3-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401226471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.